Pyrene-d10

Catalog No.
S1484807
CAS No.
1718-52-1
M.F
C16H10
M. Wt
212.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrene-d10

CAS Number

1718-52-1

Product Name

Pyrene-d10

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene

Molecular Formula

C16H10

Molecular Weight

212.31 g/mol

InChI

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

BBEAQIROQSPTKN-LHNTUAQVSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2

Synonyms

Pyrene-1,2,3,4,5,6,7,8,9,10-d10; Perdeuteriopyrene; [10-2H]Pyrene; [2H10]Pyrene;

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

While pyrene itself is being investigated for its potential applications in various fields, pyrene-d10 has specific uses within scientific research:

Internal Standard in Analytical Chemistry:

Pyrene-d10 is commonly employed as an internal standard in analytical chemistry, particularly in techniques like chromatography and mass spectrometry []. These techniques help separate and identify mixtures of compounds. An internal standard is a known substance deliberately added to a sample before analysis. It allows researchers to account for variations that might occur during the analytical process, ensuring the accuracy and precision of measurements [].

Environmental Isotope Tracer:

Due to its unique isotopic composition, pyrene-d10 can be used as an environmental isotope tracer. This means scientists can introduce pyrene-d10 into an environmental system and track its movement and transformation over time. This information helps researchers understand the fate and transport of PAHs in the environment, such as in soil and water [, ].

Reference Material for Spectroscopy:

Pyrene-d10 is a valuable reference material for various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ]. These techniques provide detailed information about the structure and composition of molecules. Pyrene-d10's well-defined structure and isotopic composition make it a reliable reference point for researchers analyzing similar compounds.

Pyrene-d10 is a deuterated form of pyrene, a polycyclic aromatic hydrocarbon (PAH) characterized by its four fused benzene rings. The molecular formula for pyrene-d10 is C₁₆D₁₀, where the hydrogen atoms in the original pyrene molecule are replaced with deuterium, a heavier isotope of hydrogen. This substitution enhances its utility in various analytical applications, particularly in spectroscopy and reaction yield measurements, due to its distinct isotopic signature that allows for more precise tracking of chemical processes .

  • Information on the specific hazards of pyrene-d10 is limited. However, due to its close relation to pyrene, it is likely to share similar hazards:
    • Pyrene is a suspected carcinogen []
    • It is flammable and can irritate skin and eyes []
Similar to its non-deuterated counterpart. Notably, it can undergo oxidation reactions initiated by hydroxyl radicals, which are crucial in atmospheric chemistry and environmental degradation studies. The kinetics and mechanisms of these reactions have been extensively studied, revealing insights into how deuteration affects reaction pathways and rates . For example, the presence of hydroxyl radicals can lead to the formation of various oxidized products through radical mechanisms.

While pyrene itself has been studied for its mutagenic and carcinogenic properties, the biological activity of pyrene-d10 is less documented. The deuterated form is primarily utilized as a tracer in biological studies rather than being assessed for direct biological effects. Its isotopic labeling allows researchers to investigate metabolic pathways and interactions within biological systems without altering the fundamental behavior of the compound significantly .

Pyrene-d10 is synthesized through a process involving the reaction of carbon disulfide with pyrene in the presence of an acid catalyst. This method allows for selective substitution of hydrogen atoms with deuterium, resulting in a high-purity product suitable for analytical applications. The synthesis is typically carried out under controlled conditions to ensure optimal yields and minimize side reactions .

The primary applications of pyrene-d10 include:

  • Analytical Chemistry: Used as an internal standard for quantitative analysis in spectroscopic techniques.
  • Environmental Studies: Serves as a tracer in studies examining the degradation pathways of polycyclic aromatic hydrocarbons.
  • Biological Research: Utilized in metabolic studies to track the behavior of PAHs in biological systems .

Interaction studies involving pyrene-d10 often focus on its reactivity with metal ions and other organic compounds. For instance, research has shown that pyrene-d10 can form complexes with niobium ions, providing insights into gas-phase reactions and isotope effects. These studies help elucidate the behavior of PAHs under various environmental conditions and their potential implications for pollution management .

Several compounds share structural similarities with pyrene-d10, including:

CompoundMolecular FormulaUnique Features
PyreneC₁₆H₁₀Non-deuterated version; widely studied for toxicity.
FluorantheneC₁₄H₁₀Contains five fused rings; known for its carcinogenic properties.
Benzo[a]pyreneC₁₈H₁₂Highly toxic; often used as a reference compound in toxicity studies.
NaphthaleneC₁₀H₈Simplest PAH; used as a precursor in chemical synthesis.

Uniqueness: Pyrene-d10's primary uniqueness lies in its isotopic labeling, which facilitates more accurate analytical measurements compared to its non-deuterated counterparts. This feature makes it particularly valuable in research settings where tracking specific reaction pathways or metabolic processes is essential.

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(~2~H_10_)Pyrene

Dates

Modify: 2023-09-20

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